Ulimorelin
Description
Overview of Growth Hormone Secretagogue Receptor (GHSR-1a) Agonists in Gastrointestinal Physiology
The growth hormone secretagogue receptor type 1a (GHSR-1a) is a G protein-coupled receptor for which ghrelin is the endogenous ligand. pnas.orgspandidos-publications.com GHSR-1a is expressed in various tissues, including the gastrointestinal tract, where it plays a significant role in regulating motility, gastric emptying, and the induction of migrating motor complexes (MMCs). nih.govmdpi.comfrontiersin.org Agonists targeting GHSR-1a, such as ghrelin and synthetic mimetics, have demonstrated the ability to stimulate GI motility in both animal models and humans. nih.govfrontiersin.orgjnmjournal.orgdrugbank.comgutnliver.org This prokinetic effect has led to interest in GHSR-1a agonists as potential therapeutic agents for conditions characterized by impaired GI motility. nih.govjnmjournal.orggutnliver.orgjnmjournal.org
Rationale for Ulimorelin Investigation in Gastrointestinal Motility Disorders
The investigation of this compound in gastrointestinal motility disorders is based on its action as a GHSR-1a agonist and the known role of the ghrelin pathway in regulating GI function. nih.govjnmjournal.orgcancer.gov Conditions like postoperative ileus (POI) and diabetic gastroparesis are characterized by severely impaired GI motility, leading to significant complications and prolonged hospitalization. jnmjournal.orgdrugbank.comnih.gov Ghrelin, the endogenous ligand for GHSR-1a, stimulates gastric motility and accelerates gastric emptying. drugbank.comnih.gov Given this compound's ability to act as a synthetic ghrelin-receptor agonist, it was hypothesized to improve gastrointestinal transit in these conditions. drugbank.comnih.gov Preclinical studies in animal models of POI and delayed transit demonstrated this compound's effectiveness as a prokinetic agent. jnmjournal.orgdrugbank.comresearchgate.net Furthermore, GHSR-1a receptors are co-localized in the proximal GI tract, reinforcing the rationale for targeting this pathway to address motility issues. nih.govcancer.gov
Research findings have explored this compound's effects on gastric emptying and intestinal transit in various models. Studies in rats with POI have shown that this compound can improve gastrointestinal transit. drugbank.comnih.gov In naive rats, this compound demonstrated significantly greater potency than metoclopramide (B1676508) in stimulating gastric emptying. drugbank.comnih.gov Investigations have also examined this compound's impact on colonic transit and defecation. jnmjournal.orgmedchemexpress.comcore.ac.uk
Interactive data tables can be generated to represent detailed research findings, such as the comparative potency of this compound against other prokinetic agents or the quantitative effects of this compound on specific GI motility parameters (e.g., gastric half-emptying time, colonic transit time) observed in research studies. For example, a table could illustrate the dose-dependent increase in gastric emptying induced by this compound in animal models of POI. drugbank.comnih.gov Another table could present data on the effect of this compound on colorectal propulsive activity. medchemexpress.com
Example Data Table Concept (Illustrative - Actual data would be extracted from sources):
| Study Model | Parameter Measured | This compound Effect (vs. Control) | Notes | Source |
| Rat POI Model | Gastrointestinal Transit | Improved | Demonstrated effectiveness. | drugbank.comnih.gov |
| Naive Rats | Gastric Emptying | 100x more potent than metoclopramide | Comparative efficacy. | drugbank.comnih.gov |
| Anesthetized Rats | Colorectal Pressure Waves | Dose-dependent increase in numbers and amplitudes | Effect on lower GI motility. | jnmjournal.orgmedchemexpress.com |
| Rats with POI | Colorectal Propulsive Activity | Substantial and prolonged increase | Effect on colonic content expulsion. | medchemexpress.com |
| Healthy Human Adults | Liquid Gastric Emptying | Statistically significant improvements | Sustained effect observed over days. | nih.gov |
| Healthy Human Adults | Colonic Transit (GC24) | No significant effects observed | Regional differences in activity. | nih.gov |
This type of table would allow for a clear presentation of key quantitative and qualitative findings from various research studies on this compound's effects on GI motility.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,6S,9R,12R)-6-cyclopropyl-12-[(4-fluorophenyl)methyl]-3,8,9-trimethyl-2-oxa-5,8,11,14-tetrazabicyclo[16.4.0]docosa-1(22),18,20-triene-7,10,13-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39FN4O4/c1-19-18-33-27(23-12-13-23)30(38)35(3)20(2)28(36)34-25(17-21-10-14-24(31)15-11-21)29(37)32-16-6-8-22-7-4-5-9-26(22)39-19/h4-5,7,9-11,14-15,19-20,23,25,27,33H,6,8,12-13,16-18H2,1-3H3,(H,32,37)(H,34,36)/t19-,20-,25-,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYPAJVJMXQXTR-ABNZCKJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(C(=O)N(C(C(=O)NC(C(=O)NCCCC2=CC=CC=C2O1)CC3=CC=C(C=C3)F)C)C)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN[C@H](C(=O)N([C@@H](C(=O)N[C@@H](C(=O)NCCCC2=CC=CC=C2O1)CC3=CC=C(C=C3)F)C)C)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39FN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00233139 | |
| Record name | Ulimorelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00233139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
842131-33-3 | |
| Record name | D-Phenylalanine, (2S)-N-[(2R)-2-[2-(3-aminopropyl)phenoxy]propyl]-2-cyclopropylglycyl-N-methyl-D-alanyl-4-fluoro-, (3→1)-lactam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=842131-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ulimorelin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0842131333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ulimorelin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12128 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ulimorelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00233139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ULIMORELIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LGI67MCW2S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Action of Ulimorelin
Ghrelin Receptor (GHSR-1a) Agonism and Selectivity
Ulimorelin functions as a selective agonist of the ghrelin/growth hormone secretagogue receptor (GHSR-1a). wikipedia.orgncats.ioresearchgate.netabmole.com The GHSR-1a is a G protein-coupled receptor (GPCR) that is the primary target of the endogenous hormone ghrelin. nih.govnih.gov this compound has demonstrated potent binding affinity for the ghrelin receptor, with reported Ki values around 16 nM and EC50 values around 29 nM in cellular assays. ncats.ioabmole.com
The GHSR-1a receptor is expressed in various tissues, including the central nervous system (particularly the hypothalamus and pituitary gland) and peripherally in the gastrointestinal tract, pancreas, spleen, and other organs. nih.govnih.gov this compound's agonism of GHSR-1a in the gastrointestinal tract is believed to be central to its prokinetic effects, stimulating intestinal motility. ncats.ioabmole.comnih.gov
While this compound is primarily known for its GHSR-1a agonism, some studies have investigated its selectivity compared to other receptors. Research indicates that this compound's prokinetic effects are mediated through the activation of ghrelin receptors in specific areas, such as the lumbosacral defecation centers, leading to propulsive contractions of the colorectum. researchgate.net
Downstream Signaling Pathways Mediated by this compound
Upon binding to GHSR-1a, this compound activates intracellular signaling pathways similar to those triggered by endogenous ghrelin. The GHSR-1a receptor is known to couple primarily to Gαq/11 proteins, which leads to the activation of phospholipase C and subsequent mobilization of intracellular calcium stores. nih.govnih.gov This increase in intracellular calcium concentration is a key event in the downstream signaling cascade. nih.gov
Activation of GHSR-1a can also involve coupling to other G protein isoforms, including Gαi/o and Gα13, as well as β-arrestin proteins. nih.govacs.org These diverse coupling possibilities suggest that GHSR-1a can modulate multiple downstream pathways, potentially leading to varied physiological effects depending on the cell type and location of the receptor. nih.govacs.org
While the precise downstream pathways activated by this compound may vary depending on the tissue, the canonical signaling initiated by GHSR-1a agonism involves the phospholipase C pathway, leading to increased inositol (B14025) phosphate (B84403) and protein kinase C (PKC) activation, and the release of Ca2+. nih.gov
Receptor-Independent Actions of this compound
Beyond its primary action as a GHSR-1a agonist, this compound has also been shown to exhibit receptor-independent effects, particularly on vascular tissue. Studies have indicated that this compound can cause vasorelaxation through a mechanism that does not involve the ghrelin receptor. abmole.compatsnap.comnih.gov
Research suggests that this compound acts as a competitive antagonist at α1-adrenoceptors, contributing to its observed vasorelaxant effects. abmole.compatsnap.comnih.gov This receptor-independent action on α1-adrenoceptors distinguishes this compound from some other ghrelin agonists and highlights a broader pharmacological profile. patsnap.com These vascular effects were observed in studies investigating the impact of this compound on the wall tension of rodent arteries. patsnap.comnih.gov
Comparative Analysis with Endogenous Ghrelin and Other Ghrelin Mimetics
This compound is a synthetic ghrelin mimetic designed to overcome some of the limitations of endogenous ghrelin, such as its short half-life and plasma instability. gutnliver.orgjpp.krakow.pl As a GHSR-1a agonist, this compound shares the core mechanism of action with ghrelin, aiming to stimulate gastrointestinal motility. wikipedia.orgresearchgate.netnih.gov
However, there are notable differences between this compound and endogenous ghrelin, as well as other synthetic ghrelin agonists like relamorelin (B610436) (RM-131), anamorelin (B1277382), capromorelin, and ipamorelin. jpp.krakow.plfrontiersin.orgnih.gov
One key difference lies in their effects on growth hormone (GH) release. While ghrelin is a potent stimulator of GH release, this compound has shown little or no effect on GH release in rats, although it does stimulate GH release in humans with concomitant increases in insulin-like growth factor 1 (IGF-1). wikipedia.orgresearchgate.net This differential effect on GH release in different species is an important consideration.
In terms of potency for stimulating gastrointestinal motility, studies comparing this compound with other ghrelin mimetics have yielded varying results depending on the specific model and assay used. For instance, in a rat morphine model of gastric dysmotility, relamorelin was reported to be significantly more potent than this compound. nih.gov However, this compound has been described as a potent gastric prokinetic in humans. researchgate.net
Another point of comparison is the receptor-independent vascular action of this compound, which is mediated through α1-adrenoceptor antagonism. abmole.compatsnap.comnih.gov This effect is not a primary characteristic of endogenous ghrelin or necessarily shared by all other ghrelin mimetics, suggesting a potentially distinct pharmacological profile for this compound in this regard. patsnap.com
The modified cyclic peptide structure of this compound contributes to its pharmacological properties, potentially influencing its stability, half-life, and receptor interactions compared to the linear peptide structure of ghrelin. wikipedia.org
Data comparing the potency of different ghrelin receptor agonists in specific assays can be illustrative:
| Compound | Assay | Potency/Activity | Reference |
| This compound | GHSR-1a Agonism (cellular assay) | EC50 = 29 nM, Ki = 16 nM | ncats.ioabmole.com |
| Relamorelin | Rat POI + Morphine (gastric emptying) | ~100-fold more potent than native ghrelin | nih.gov |
| Relamorelin | Rat Morphine Gastric Dysmotility | 600- to 1800-fold more potent than TZP-101/TZP-102 | nih.gov |
| Relamorelin | GHSR1a activation (in vitro) | ~6-fold greater potency than natural ghrelin | nih.gov |
| This compound | Rat Saphenous Artery (α1 antagonism) | IC50 = 0.6 µM (phenylephrine-induced contractions) | patsnap.comnih.gov |
| This compound | Rat Mesenteric Artery (α1 antagonism) | IC50 = 5 µM (phenylephrine-induced contractions) | patsnap.comnih.gov |
This table highlights that while this compound is a potent GHSR-1a agonist, its comparative potency for specific physiological effects, such as gastrointestinal motility or GH release, can differ from endogenous ghrelin and other synthetic mimetics. The presence of receptor-independent actions further contributes to its unique pharmacological profile. patsnap.comnih.gov
Preclinical Research and Animal Models of Ulimorelin
In Vitro Pharmacological Characterization
In vitro studies have provided crucial data on ulimorelin's interaction with its target receptor and its functional activity at a cellular level. frontiersin.orgbioworld.comresearchgate.net
This compound functions as a selective, small-molecule agonist of the ghrelin receptor. portico.org Investigations into its binding characteristics have shown a potent affinity for the cloned human recombinant ghrelin receptor, with a reported dissociation constant (Ki) of 16 nM. portico.orgmedchemexpress.com Beyond binding, this compound demonstrates full agonist activity at this receptor, evidenced by an half maximal effective concentration (EC50) of 29 nM and a maximal efficacy (Emax) of 111%. portico.orgmedchemexpress.com This indicates that this compound is capable of effectively binding to and activating the ghrelin receptor. Its affinity for the human type 1a GHSR is notably high when compared to native ghrelin. nih.gov While this compound exhibits potent activity, comparative studies with other ghrelin receptor agonists, such as relamorelin (B610436), have indicated differences in potency depending on the specific assay and model used. nih.gov this compound is considered to possess a favorable profile compared to some earlier ghrelin receptor agonists, partly due to a reduced tendency for receptor desensitization. portico.org
| Parameter | Value | Receptor | Species/System | Source |
| Ki | 16 nM | Human recombinant ghrelin receptor | Cloned human receptor | portico.orgmedchemexpress.com |
| EC50 | 29 nM | Human recombinant ghrelin receptor | Cloned human receptor | portico.orgmedchemexpress.com |
| Emax | 111% | Human recombinant ghrelin receptor | Cloned human receptor | portico.org |
In Vivo Models of Gastrointestinal Dysmotility
The efficacy of this compound has been evaluated in various animal models designed to mimic human gastrointestinal motility disorders. nih.govportico.orgnih.govjpp.krakow.plfrontiersin.orgbioworld.commedchemexpress.comjnmjournal.orgmdpi.comfrontiersin.org
In animal models simulating gastroparesis through the induction of delayed GI transit via high caloric intake, this compound has demonstrated a stimulatory effect on gastric emptying. portico.org Studies conducted in naive rats also revealed that this compound stimulated gastric emptying with considerably greater potency when compared to metoclopramide (B1676508). portico.org These findings support the effectiveness of this compound in animal models relevant to gastroparesis and delayed gastric transit. researchgate.netunimelb.edu.auresearchgate.net
This compound has been investigated in animal models specifically designed to study postoperative ileus (POI). portico.orgnih.govjpp.krakow.plfrontiersin.orgmedchemexpress.comjnmjournal.orgmdpi.comfrontiersin.orgmdpi.com In a rat model where ileus was induced by surgical manipulation ("running of the bowel"), intravenous administration of this compound led to an improvement in GI transit. portico.org Further studies in rats demonstrated that this compound was equally effective in counteracting delayed GI transit induced by surgical procedures, morphine treatment, or a combination of both interventions. portico.org In these models, the prokinetic effect of this compound was observed to be more prominent in the stomach compared to the small intestine. portico.org Utilizing the same POI model in rats, this compound administration resulted in a dose-dependent reduction in the time to the first bowel movement and an increase in fecal output at both 12 and 24 hours following surgery, in contrast to the vehicle-treated group. portico.org These results suggest that this compound has the capacity to enhance colonic function in the context of postoperative ileus in rats. portico.org
The effects of this compound on constipation have also been explored in animal models. portico.orgjpp.krakow.plbioworld.com In anesthetized rats, intravenous administration of this compound elicited a dose-dependent increase in both the number and amplitude of phasic pressure waves recorded from the colorectum. medchemexpress.comjnmjournal.org Additionally, this compound administration in rats resulted in a substantial and prolonged increase in colorectal propulsive activity, leading to the expulsion of colonic contents. medchemexpress.com In a rat model of diet-induced constipation, a ghrelin receptor agonist was reported to act as an effective colokinetic agent. jnmjournal.org
| Model Type | Animal Species | Intervention/Induction Method | Observed Effect on GI Motility | Source |
| Gastroparesis | Rat | High caloric intake | Stimulatory effect on gastric emptying | portico.org |
| Gastric Emptying | Naive Rat | N/A | Stimulated gastric emptying with greater potency than metoclopramide | portico.org |
| Postoperative Ileus | Rat | "Running of the bowel" surgery | Improved GI transit | portico.org |
| Postoperative Ileus | Rat | Surgery, Morphine, or Surgery + Morphine | Equally effective against delayed GI transit | portico.org |
| Postoperative Ileus | Rat | Surgery | Dose-dependent decrease in time to first bowel movement, increased fecal output | portico.org |
| Constipation | Anesthetized Rat | N/A | Dose-dependent increase in colorectal phasic pressure waves and amplitudes | medchemexpress.comjnmjournal.org |
| Constipation | Rat | N/A | Substantial and prolonged increase in colorectal propulsive activity and expulsion of contents | medchemexpress.com |
| Diet-induced Constipation | Rat | Diet | Effective colokinetic | jnmjournal.org |
Neuronal Pathway Involvement in this compound's Prokinetic Effects
The endogenous ligand for the ghrelin receptor, ghrelin, is known to influence GI motility through its effects on the vagus and pelvic nerves. jnmjournal.orgscholarsportal.info Research into the mechanism of action of this compound has explored the role of neuronal pathways in its prokinetic effects. When administered directly into the lumbosacral spinal cord of anesthetized rats, this compound induced a more significant increase in propulsive activity compared to intravenous administration. jnmjournal.org The effects of this compound were attenuated by the administration of both hexamethonium, a nicotinic receptor antagonist, and a GRLN-R antagonist, suggesting that the observed responses are dependent on the sustained activation of neuronal pathways. jnmjournal.orgscholarsportal.info These findings indicate that this compound's prokinetic actions involve neuronal mechanisms.
Lumbosacral Defecation Centers and Spinal Cord Activation
Research indicates that this compound can activate ghrelin receptors located in the lumbosacral defecation centers of the spinal cord. nih.govardc.edu.au This activation appears to be a key mechanism by which this compound promotes colorectal propulsive activity. nih.govardc.edu.au Studies in anesthetized rats have shown that intravenous administration of this compound leads to a dose-dependent increase in the numbers and amplitudes of phasic pressure waves in the colorectum. jnmjournal.orgnih.govmedchemexpress.com Direct application of this compound to the lumbosacral spinal cord has been shown to increase propulsive activity even more significantly compared to intravenous injections. nih.govjnmjournal.orgnih.govresearchgate.net The effect of this compound on these centers is reported to be blocked by nicotinic receptor antagonists and ghrelin receptor antagonists, suggesting a dependence on sustained activation of neuronal pathways. nih.govjnmjournal.orgnih.govresearchgate.net
Vagal and Pelvic Nerve Mediation
Preclinical studies suggest that ghrelin, the endogenous ligand for the ghrelin receptor, can enhance gastrointestinal motility via stimulation of vagal signaling, particularly in the upper gastrointestinal tract. gutnliver.org In the colon, the effects are thought to be mediated through the pelvic nerves. researchgate.netnih.gov While ghrelin can act directly on ghrelin receptors on the enteric nervous system, the predominant route of action under physiological circumstances is signaling via the vagus nerve in the upper GI tract and the pelvic nerves in the colon. researchgate.net Some studies suggest that ghrelin activates pelvic nerves at the sacral defecation center, which then innervate enteric neurons in the distal colon. nih.gov
Evaluation of Gastrointestinal Segmental Activity
This compound has been evaluated for its effects on the motor activity of different segments of the gastrointestinal tract in animal models.
This compound has demonstrated a stimulatory effect on gastric emptying in various rat models. drugbank.comportico.org It has been shown to be effective in naive rats and in models of delayed gastrointestinal transit induced by factors such as high caloric intake, abdominal surgery, and pharmacological interventions like morphine treatment. portico.org In naive rats, this compound significantly stimulates gastric emptying with reported potency up to 100-fold greater than metoclopramide. drugbank.comportico.org Studies have shown that this compound induces a dose-dependent increase in gastric emptying that effectively reverses delays caused by surgically induced postoperative ileus. drugbank.com
Here is a summary of gastric emptying findings in preclinical studies:
| Animal Model | Intervention | Observed Effect on Gastric Emptying | Relative Potency vs. Metoclopramide | References |
| Naive Rats | This compound (intravenous) | Stimulated gastric emptying | Up to 100-fold greater | drugbank.comportico.org |
| Rats with Surgically Induced Postoperative Ileus | This compound (intravenous, dose-dependent) | Reversed delayed gastric emptying | Not specified | drugbank.comportico.org |
| Rats with Morphine-Induced Dysmotility | This compound | Improved delayed gastric transit | Not specified | nih.govportico.org |
| Rats with High Caloric Intake (Gastroparesis) | This compound | Stimulated gastric emptying | Not specified | portico.org |
This compound has been shown to be a potent prokinetic agent that causes propulsive contractions of the colorectum in animal models. nih.govardc.edu.auresearchgate.net Studies in anesthetized rats demonstrated that intravenous administration of this compound (1-5 mg/kg) caused a substantial and prolonged increase in colorectal propulsive activity and expulsion of colonic contents, lasting approximately 1 hour. nih.govmedchemexpress.comresearchgate.net This effect was prevented by cutting the nerves emerging from the lumbosacral cord, by the nicotinic receptor antagonist hexamethonium, and by antagonists of the ghrelin receptor. nih.govardc.edu.auresearchgate.net The effect of intravenous this compound was mimicked by direct application of this compound to the lumbosacral spinal cord. nih.govardc.edu.auresearchgate.net In rats with postoperative ileus, this compound dose-dependently decreased the time to first bowel movement and increased fecal output at 12 and 24 hours post-surgery compared to vehicle. portico.org this compound has also been shown to increase colorectal propulsive activity and fecal pellet output in control rats. nih.gov
Here is a summary of colorectal motility findings in preclinical studies:
| Animal Model | Intervention | Observed Effect on Colorectal Activity | Duration of Effect | References |
| Anesthetized Rats | This compound (1-5 mg/kg i.v.) | Increased propulsive activity, expulsion of colonic contents | ~1 hour | nih.govmedchemexpress.comresearchgate.net |
| Anesthetized Rats | This compound (intravenous) | Dose-dependent increase in phasic pressure waves (numbers, amplitudes) | Not specified | jnmjournal.orgnih.govmedchemexpress.com |
| Anesthetized Rats | This compound (intrathecal) | Increased propulsive activity (more significant than i.v.) | Not specified | nih.govjnmjournal.orgnih.govresearchgate.net |
| Rats with Postoperative Ileus | This compound (dose-dependent) | Decreased time to first bowel movement, increased fecal output | At 12 and 24 hours | portico.org |
| Control Rats | This compound (intravenous) | Increased propulsive activity, fecal pellet output | Not specified | nih.gov |
Small Intestinal Transit Studies
Non-Gastrointestinal Preclinical Observations
While the primary focus of this compound research has been on its gastrointestinal effects, some non-gastrointestinal observations have been made in preclinical studies. Unlike many related drugs, this compound has been reported to have little or no effect on growth hormone (GH) release in rats. wikipedia.orgresearchgate.net This contrasts with ghrelin and other ghrelin agonists which typically stimulate GH release. wikipedia.org this compound has also been shown to inhibit vasoconstriction of rat arteries in vitro elicited by α1-adrenoceptor agonists like phenylephrine (B352888) and methoxamine, and to increase artery tension at high concentrations. wikipedia.orgmedchemexpress.com this compound is also noted to cause vasorelaxation through competitive antagonist action at α1-adrenoceptors. medchemexpress.com
Growth Hormone Release Assessment in Animal Models
Studies in animal models, specifically rats, have shown that this compound exhibits a distinct pharmacological profile compared to ghrelin regarding growth hormone (GH) release. While ghrelin stimulates GH release, this compound has demonstrated little to no effect on GH secretion in rats, despite its potency in in vitro assays and gastric emptying studies. wikipedia.orgnih.govresearchgate.net This suggests a separation between the mechanisms by which this compound affects gastrointestinal motility and those that regulate GH secretion in this species. portico.org
However, it is important to note that in humans, this compound, similar to ghrelin and other ghrelin agonists, does stimulate GH release, accompanied by increases in insulin-like growth factor 1 (IGF-1). wikipedia.org This highlights potential species-specific differences in the GH response to this compound.
Data from rat studies on this compound and GH release:
| Compound | Species | GH Release Effect | Reference |
| This compound | Rat | Little to no effect | wikipedia.orgnih.govresearchgate.net |
| Ghrelin | Rat | Stimulates | portico.org |
Vascular Actions and Blood Pressure Effects
This compound has been observed to influence vascular function and blood pressure in animal models. Studies in rats have shown that intravenous administration of this compound can cause a rapid decrease in blood pressure. core.ac.ukresearchgate.netnih.gov This hypotensive effect appears to be mediated through a mechanism that is independent of the ghrelin receptor (GHSR-1a). core.ac.ukresearchgate.netnih.gov Ghrelin receptor antagonists did not inhibit this rapid blood pressure reduction in rats. researchgate.netnih.gov Furthermore, ghrelin itself, unacylated ghrelin, or other ghrelin receptor agonists did not mimic this rapid hypotensive effect. nih.gov
Research using isolated rodent arteries has provided further detail on this compound's vascular actions. This compound inhibited contractions induced by phenylephrine, an α1-adrenoceptor agonist, in rat saphenous and mesenteric arteries. nih.gov This suggests a potential competitive antagonist action at α1-adrenoceptors as a mechanism for vasorelaxation. nih.gov This vasorelaxant effect was also observed in saphenous arteries from both wild-type and ghrelin receptor null mice, supporting the idea that this action is not mediated via the ghrelin receptor. nih.gov
However, at higher concentrations, this compound also caused constriction in rat saphenous and basilar arteries. nih.gov This constrictor effect was likewise not attenuated by a ghrelin receptor antagonist and was not mimicked by other ghrelin receptor agonists, indicating it is also mediated through a non-ghrelin receptor mechanism. nih.gov
Summary of this compound's Vascular Effects in Animal Models:
| Effect | Mechanism | Animal Model | Reference |
| Rapid Hypotension | GHSR-1a independent | Rat | core.ac.ukresearchgate.netnih.gov |
| Vasorelaxation | Potential α1-adrenoceptor antagonism | Rat, Mouse | nih.gov |
| Vasoconstriction | Non-GHSR-1a, mechanism distinct from relaxation | Rat | nih.gov |
Clinical Research and Development of Ulimorelin
Phase I Clinical Investigations
Phase I clinical trials of ulimorelin focused on evaluating its initial safety, tolerability, pharmacokinetics, and pharmacodynamics in human subjects, primarily healthy volunteers hra.nhs.ukmedpath.comdrugbank.com. These early studies were essential for understanding how the drug is processed by the body and its initial effects.
Initial Safety and Tolerability Assessments in Human Subjects
Initial Phase I safety studies aimed to assess the tolerability of this compound in humans through dose-escalation designs. Subjects underwent continuous cardiac monitoring, 12-lead electrocardiograms, and assessments for orthostatic hypotension, injection-site tolerability, vital signs, and adverse events over a 24-hour post-dose period portico.orgresearchgate.net. These studies utilized dose levels derived from animal toxicity data to ensure a safety factor portico.org. The initial phase I safety study indicated a promising safety profile for potential prolonged use portico.org.
Pharmacokinetic Profiling in Healthy Volunteers
Pharmacokinetic profiling in healthy volunteers provided insights into the absorption, distribution, metabolism, and excretion of this compound. Studies involving single and multiple intravenous doses were conducted to characterize its pharmacokinetic profile hra.nhs.ukpatsnap.com.
Table 1: Summary of this compound Pharmacokinetic Parameters in Healthy Volunteers
| Parameter | Observed Range / Value | Notes | Source |
| Half-life (t½) | 13 hours | Independent of dose | portico.orgpatsnap.com |
| Systemic Clearance | 5.1 to 10.6 mL/h/kg | Low, over the whole dose range studied | portico.orgpatsnap.com |
| Volume of Distribution | 0.084 to 0.160 L/kg | Small, over the dose range studied | portico.orgpatsnap.com |
Pharmacokinetic analyses suggested that there is increased drug clearance at high plasma concentrations, which could lead to a lower tendency for drug accumulation after multiple dosing portico.org. However, later analyses in the context of postoperative ileus trials suggested that the free concentrations achieved and the dosing frequency might have been inadequate in those studies patsnap.com.
Pharmacodynamic Marker Evaluation in Early-Phase Studies
Early-phase studies also evaluated pharmacodynamic markers to understand the biological effects of this compound in humans. A significant, dose-dependent, and temporary increase in plasma growth hormone (GH) levels was observed within 4 hours of starting a 30-minute intravenous infusion, particularly at higher doses portico.org. This was accompanied by a dose-dependent decrease in insulin (B600854) and an increase in adrenaline portico.org. Further analyses suggested that this compound exhibited activity at the ghrelin receptor at doses as low as 40 µg/kg portico.org. While a single infusion did not affect plasma levels of insulin-like growth factor I (IGF-I), ghrelin, glucose, or noradrenaline up to 4 hours, a 24-hour evaluation at higher doses (320 and 600 µg/kg) showed increased IGF-I plasma levels portico.org.
Phase II Clinical Investigations
Phase II clinical investigations aimed to evaluate the efficacy of this compound in specific patient populations with gastrointestinal motility disorders, building upon the safety and pharmacokinetic data from Phase I. These studies explored its potential in conditions such as diabetic gastroparesis and postoperative ileus wikipedia.orgjnmjournal.org.
Studies in Diabetic Gastroparesis
This compound was investigated in Phase II studies as a potential treatment for diabetic gastroparesis, a condition characterized by delayed gastric emptying and symptoms like nausea, vomiting, and abdominal pain portico.orgresearchgate.net.
In a proof-of-concept study in adults with type 1 or type 2 diabetes and symptomatic gastroparesis, this compound was compared to placebo following a test meal portico.org. To ensure gastric emptying assessment accuracy, blood glucose levels were stabilized using a hyperinsulinemic–euglycemic clamp portico.org. The study assessed gastric half-emptying time and latency as primary endpoints, and gastroparesis symptoms as secondary endpoints portico.org.
Table 2: Effects of this compound on Gastric Emptying in Diabetic Gastroparesis (Phase II)
| Endpoint | This compound Effect vs. Placebo | Statistical Significance | Source |
| Solid meal half-emptying time | Significantly reduced by 20% | Not explicitly stated, but implied by "significantly" | portico.org |
| Latency time | Significantly reduced by 34% | Not explicitly stated, but implied by "significantly" | portico.org |
Studies in Postoperative Ileus
This compound was also evaluated in Phase II clinical trials for its ability to accelerate the recovery of gastrointestinal motility following surgery, a condition known as postoperative ileus (POI) portico.orgresearchgate.net. POI is a common complication after abdominal surgery, characterized by delayed return of bowel function researchgate.net.
A Phase IIb study in patients undergoing open partial colectomy investigated various doses of this compound (20-600 µg/kg) administered by intravenous infusion shortly after surgical closure and daily thereafter for up to 7 days portico.org. The primary efficacy endpoint was time to first bowel movement, with secondary endpoints including the return of GI function within 72 hours portico.org.
Table 3: Summary of Phase II Findings in Postoperative Ileus
| Study Design | Patient Population | Key Findings | Source |
| Randomized, dose-ranging, placebo-controlled | Patients undergoing partial colectomy | Faster transit recovery compared to placebo group across several doses (20-600 µg/kg) | researchgate.netresearchgate.net |
| Phase IIb study (480 µg/kg) | Patients subjected to major surgery | Comparable results in accelerating GI recovery | researchgate.netresearchgate.net |
These Phase II studies indicated faster transit recovery in the this compound group compared to the placebo group across various doses researchgate.netresearchgate.net. One Phase IIb study specifically testing a 480 µg/kg dose in patients undergoing major surgery yielded comparable results in accelerating gastrointestinal recovery researchgate.netresearchgate.net. This compound treatment was shown to accelerate gastrointestinal motility recovery in patients undergoing surgery researchgate.netresearchgate.net. Analysis of Phase II data suggested that this compound accelerated gastrointestinal recovery independently of opioid use and surgery type nih.gov.
Despite these initial promising results in Phase II, this compound subsequently failed in pivotal Phase III clinical trials for postoperative ileus wikipedia.orgresearchgate.net.
Studies in Enteral Feeding Intolerance
Enteral feeding intolerance (EFI) is a common issue in critically ill patients in the intensive care unit (ICU), often leading to inadequate nutrient delivery. nih.govhra.nhs.uk this compound has been studied as a potential treatment for EFI. A Phase 2, multicenter, randomized, double-blind, comparator-controlled study (PROMOTE trial) evaluated the efficacy, safety, and pharmacokinetics of intravenous this compound compared to metoclopramide (B1676508) in ICU patients with EFI. nih.govclinicaltrialsregister.eumedpath.com
The PROMOTE trial randomized 120 ICU patients with EFI (defined by a gastric residual volume ≥ 500 ml) to receive either this compound or metoclopramide for 5 days. nih.gov The primary endpoint was the percentage of daily protein prescription received by patients over the 5-day treatment period. nih.govnih.gov Secondary endpoints included feeding success (defined as receiving 80% of daily protein prescription), gastric emptying assessed by paracetamol absorption, incidence of recurrent intolerance, vomiting or regurgitation, aspiration, and pulmonary infection. nih.govnih.gov
Results from the PROMOTE trial indicated that both this compound and metoclopramide achieved similar rates of feeding success. nih.govnih.gov The median daily average percentage of daily protein prescription received through enteral nutrition over days 1-5 was not significantly different between the this compound and metoclopramide groups (82.9% vs. 82.3%, p=0.49). nih.gov
Table 1: PROMOTE Trial Primary Efficacy Endpoint
| Treatment Group | Median Daily Average % DPP (Days 1-5) |
| This compound | 82.9% |
| Metoclopramide | 82.3% |
DPP: Daily Protein Prescription
Phase III Clinical Trials and Outcomes
This compound advanced to Phase III clinical development for the management of postoperative ileus (POI) following partial bowel resection surgery. nih.govjnmjournal.orgportico.org Two identically designed, multicenter, double-blind, randomized, placebo-controlled Phase III studies (ULISES 007 and ULISES 008) were conducted to evaluate the efficacy and safety of this compound in this population. nih.govsec.govresearchgate.net These trials aimed to accelerate gastrointestinal recovery after surgery. nih.govsec.gov
Efficacy Endpoints and Study Design in Postoperative Ileus
The Phase III trials (ULISES 007 and ULISES 008) included adult patients undergoing partial bowel resection. nih.gov The study design involved randomizing patients to receive once-daily intravenous infusions of this compound at doses of 160 µg/kg or 480 µg/kg, or placebo. nih.govsec.gov The infusions were initiated within 60 minutes after the end of surgery and continued until the primary efficacy endpoint was met, hospital discharge, or a maximum of 7 days of treatment. nih.gov
The primary efficacy endpoint in these pivotal Phase III studies was the time from the end of surgery to a composite endpoint known as GI2. nih.govsec.gov GI2 was defined as the later of the time to first bowel movement and the time to tolerance of solid food. nih.govsec.gov Secondary efficacy outcomes included postsurgical time to first bowel movement, time to tolerance of solid food, and time to discharge eligibility. nih.gov
Analysis of Factors Influencing Clinical Trial Outcomes
Despite showing promising results in earlier Phase II trials where this compound accelerated GI recovery by approximately 24 hours compared to placebo, the Phase III trials did not meet their primary and secondary endpoints. sec.govsec.gov There was no statistically significant difference in the primary efficacy endpoint (time to GI2) between the this compound treatment groups and the placebo group in either ULISES 007 or ULISES 008. nih.govsec.gov
Analysis of factors influencing clinical trial outcomes in a Phase 2 study identified that the type of surgery and total opioid use independently modified times to recovery of GI motility following partial large bowel resection surgery. nih.gov However, the analysis also indicated that the acceleration of GI motility recovery by this compound was independent of these factors. nih.gov This suggested an opioid-independent mechanism of action for this compound. nih.gov
The lack of efficacy in the Phase III studies, despite positive Phase II results, highlights the complexity of predicting clinical outcomes based on earlier-stage data. sec.govmedcitynews.com Factors such as the evolving standard of care in postoperative management may have influenced the recovery times observed in the placebo groups in the later trials. medcitynews.com
Challenges in Clinical Development
The clinical development of this compound faced significant challenges, particularly the failure to demonstrate efficacy in the pivotal Phase III trials for postoperative ileus. nih.govportico.orgefpia.eu This outcome led to the halting of further development activities for this indication. sec.gov
Efficacy Translation Discrepancies Between Preclinical and Clinical Findings
A notable challenge in the development of this compound was the discrepancy between the efficacy observed in preclinical studies and earlier phase clinical trials and the outcomes in the large-scale Phase III studies. nih.govportico.orgmdbneuro.com While preclinical models and Phase II data suggested a significant prokinetic effect and accelerated GI recovery, these findings did not translate into statistically significant improvements in the primary endpoint in the Phase III setting. nih.govportico.orgsec.gov
Discrepancies between preclinical and clinical findings are a common challenge in drug development and can be attributed to various factors, including differences in disease complexity between animal models and human patients, limitations of preclinical models in fully mimicking the human condition, and variations in study design and patient populations. mdbneuro.complos.orgpelagobio.com In the case of this compound, while it showed potent gastric prokinetic effects in humans, evidence of activity in the human colon was lacking, which could be relevant for conditions like POI where colonic motility recovery is critical. nih.gov
Optimization of Administration Regimens and Frequency
Another potential challenge relates to the optimization of administration regimens and frequency. Pharmacokinetic analyses from studies, including one evaluating the effects of this compound on gastric emptying and colonic transit in humans, suggested that the free concentrations of this compound achieved in the POI trials and the once-daily dosing frequency may have been inadequate to produce a significant effect on colonic motility. nih.govresearchgate.net
Studies investigating different dosing regimens and frequencies could provide insights into achieving sufficient drug exposure at the target site to elicit the desired pharmacological effect. hra.nhs.uknih.govfriendsofcancerresearch.org The observation that this compound demonstrated sustained improvements in gastric emptying with more frequent dosing (every 8 hours) in a Phase 1 study, but showed no effects on colonic transit, further highlights the importance of considering regional differences in GI tract response and optimizing dosing accordingly. nih.gov
Table 2: Summary of Key Phase III Trial Outcomes (ULISES 007 & ULISES 008)
| Endpoint | This compound vs. Placebo Outcome (ULISES 007) | This compound vs. Placebo Outcome (ULISES 008) |
| Time to GI2 (Primary Endpoint) | No statistically significant difference nih.govsec.gov | No statistically significant difference nih.govsec.gov |
| Time to First Bowel Movement | No statistically significant difference nih.gov | No statistically significant difference nih.gov |
| Time to Tolerance of Solid Food | No statistically significant difference nih.gov | No statistically significant difference nih.gov |
| Time to Discharge Eligibility | No statistically significant difference nih.gov | No statistically significant difference nih.gov |
Patient Population Heterogeneity and Response Variability
Variability in patient response to a given intervention is a known phenomenon in clinical trials europa.eu. This variability can stem from numerous factors, including demographic characteristics, environmental influences, genetic makeup, disease characteristics, co-morbidities, and concomitant treatments europa.eu. In the context of clinical trials, particularly in late-stage Phase III confirmatory trials, demonstrating consistent therapeutic efficacy across a relatively broad patient population is crucial for regulatory approval europa.eu. The extent of differences within a patient population regarding factors prognostic for outcome or predictive of treatment effects is referred to as heterogeneity europa.eu. A more heterogeneous population necessitates a greater focus on investigating treatment effects within well-defined subgroups europa.eu.
Regulatory Considerations and Approval Processes
The regulatory pathway for drug approval involves a comprehensive evaluation of preclinical and clinical data sec.govopenmedscience.com. For a drug like this compound, seeking approval in jurisdictions such as the United States would involve submitting a New Drug Application (NDA) to the Food and Drug Administration (FDA) sec.govfda.gov. The approval process requires demonstrating that the drug is safe and effective for its intended use based on extensive data gathered throughout the development program, particularly from Phase III clinical trials sec.govopenmedscience.comfda.gov.
Therapeutic Applications and Efficacy of Ulimorelin
Prokinetic Effects in Gastrointestinal Disorders
Ulimorelin has demonstrated prokinetic effects, meaning it can stimulate gastrointestinal motility. researchgate.netontosight.ai This action is particularly relevant in conditions where the normal movement of contents through the digestive tract is delayed. portico.orgdrugbank.comontosight.ai Studies in both animal models and humans have explored its ability to enhance motility in the upper and lower gastrointestinal tract. wikipedia.org
Gastroparesis Management
Gastroparesis is a chronic disorder characterized by delayed gastric emptying in the absence of mechanical obstruction, leading to symptoms such as nausea, vomiting, early satiety, and bloating. portico.orgontosight.ai this compound has been investigated as a potential treatment to address the impaired gastric motility in these patients. portico.orgmedkoo.comiu.edu
Clinical trials have evaluated the effect of this compound on accelerating gastric emptying in patients with gastroparesis, particularly in those with diabetes. portico.orgiu.eduresearchgate.net Studies have shown that this compound can significantly reduce solid meal half-emptying time compared to placebo. portico.org For instance, one study reported a 20% reduction in gastric emptying half-time in a proof-of-concept study. iu.edu Another study indicated a dose-dependent acceleration of gastric emptying, with significant improvements observed at various dose levels. researchgate.net
Data from studies on gastric emptying acceleration:
| Study Type | Patient Population | Key Finding (vs. Placebo) | Citation |
| Proof-of-Concept Study | Diabetic gastroparesis | 20% reduction in gastric emptying half-time | iu.edu |
| Randomized, Placebo-Controlled | Adults with diabetes & gastroparesis | Significant acceleration of gastric emptying | researchgate.net |
| Healthy Adults (Single/Multiple Dose) | Healthy volunteers | Dose-dependent acceleration (23-46% from baseline) | researchgate.net |
Data on symptom improvement in gastroparesis:
| Symptom (GCSI Subscale) | This compound 80 µg/kg Change from Baseline (End of Treatment) | Placebo Change from Baseline (End of Treatment) | p-value | Citation |
| Nausea/Vomiting | -3.82 ± 0.76 | Not specified in snippet | 0.011 | nih.gov |
| Total Score | -3.14 ± 0.78 | Not specified in snippet | 0.016 | nih.gov |
| Loss of Appetite | Significant improvement | Not specified in snippet | Not specified | portico.orgresearchgate.net |
| Postprandial Fullness | Significant improvement | Not specified in snippet | Not specified | portico.orgresearchgate.net |
Impact on Gastric Emptying Acceleration
Postoperative Ileus Resolution
Postoperative ileus (POI) is a temporary impairment of gastrointestinal motility that commonly occurs after abdominal surgery, leading to delayed recovery of bowel function. drugbank.comresearchgate.netnih.gov this compound has been investigated for its potential to accelerate the resolution of POI. nih.govportico.orgmedkoo.com
Studies have explored the effect of this compound on accelerating the recovery of gastrointestinal motility following surgery, particularly after procedures like partial colectomy. nih.govfirstwordpharma.comnih.gov The primary endpoint in these studies often includes the time to the first bowel movement and tolerance of solid food, which are indicators of returning gastrointestinal function. firstwordpharma.comnih.gov While some early studies and Phase 2 trials showed that this compound significantly accelerated the time to recovery of GI motility compared to placebo, subsequent Phase 3 trials did not demonstrate a statistically significant reduction in the duration of postoperative ileus. nih.govnih.govnih.govresearchgate.netresearchgate.net However, analyses of Phase 2 data suggested that the acceleration of recovery by this compound was independent of factors such as the type of surgery and total opioid use. nih.gov
Data on acceleration of bowel function recovery in POI (Phase 2 data):
| Endpoint | This compound 480 µg/kg vs. Placebo (Hazard Ratio) | p-value | Citation |
| Time to GI tract recovery | 1.81 | 0.014 | nih.gov |
| Time to first bowel movement | Reduced by 10-22 hours (median) | Not specified | nih.govportico.org |
Delayed gastrointestinal recovery following surgery can contribute to prolonged hospitalization. drugbank.comresearchgate.netnih.gov Therefore, a potential benefit of accelerating bowel function recovery with agents like this compound is the reduction in the length of hospital stay. nih.goviu.edufirstwordpharma.com Some studies have indicated that this compound treatment was associated with an accelerated median time to readiness for hospital discharge compared to placebo in patients undergoing partial colectomy. nih.gov One study reported that the median time to readiness for hospital discharge was significantly shortened by 20.4 hours at a specific this compound dose. portico.org However, the Phase 3 trials that did not show a significant reduction in the duration of POI also did not demonstrate a reduction in hospital stay attributable to this compound. nih.govresearchgate.net
Data on potential for reduced hospitalization in POI:
| Endpoint | This compound 480 µg/kg vs. Placebo | Citation |
| Median time to readiness for hospital discharge | Accelerated | nih.gov |
| Reduction in median time to hospital discharge | 20.4 hours (at 480 µg/kg dose) | portico.org |
Acceleration of Bowel Function Recovery
Constipation and Lower GI Motility Disorders
This compound has been researched for enhancing gastrointestinal motility, including in conditions that involve constipation and lower GI motility disorders. wikipedia.orgresearchgate.netfirstwordpharma.comunimelb.edu.au Ghrelin receptor agonists, including centrally penetrant ones, have been shown to stimulate defecation and improve impaired lower GI transit in animal models and humans. nih.govjnmjournal.org The ghrelin receptor pathway mediates multiple GI functions, such as motility and gastric emptying. nih.govnih.gov
Studies in rats have demonstrated that this compound can increase both upper and lower gastrointestinal motility. wikipedia.org For instance, intravenous administration of this compound in anesthetized rats resulted in a dose-dependent increase in the numbers and amplitudes of phasic pressure waves in the colorectum. jnmjournal.org
Despite showing promising initial results in humans for enhancing gastrointestinal motility, including in aiding the recovery of bowel function following gastrointestinal surgery where opioid analgesic drugs may exacerbate constipation, this compound failed in pivotal clinical trials for postoperative ileus (POI). wikipedia.orgresearchgate.netnih.gov POI is a condition characterized by delayed recovery of gastrointestinal motility after surgery. nih.govresearchgate.netresearchgate.net In two phase III studies involving patients undergoing partial bowel resection, this compound did not demonstrate effectiveness, with no significant differences observed between the this compound and placebo groups in endpoints such as postsurgical time to first bowel movement, tolerance of solid food, and discharge eligibility. researchgate.netnih.govjpp.krakow.pl
However, this compound has shown dose-dependent acceleration of gastric emptying in healthy adults, with improvements of up to 44% from baseline. researchgate.net In phase II studies, this compound significantly accelerated gastric emptying in adult diabetic patients with type I or II diabetic gastroparesis and increased GI motility in patients with postoperative ileus. researchgate.net
Non-Gastrointestinal Therapeutic Potential
Beyond its primary focus on gastrointestinal motility, exploratory research has investigated the potential of this compound in other areas, including its influence on insulin-like growth factor 1 (IGF-1) and considerations for nutritional support. wikipedia.orgfirstwordpharma.comyoutube.com
Influence on Insulin-like Growth Factor 1 (IGF-1) in Humans
Unlike many related drugs, this compound has shown little or no effect on growth hormone (GH) release in rats. wikipedia.org However, similar to ghrelin and other ghrelin agonists, this compound does stimulate GH release with concomitant increases in insulin-like growth factor 1 (IGF-1) in humans. wikipedia.orgyoutube.com IGF-1 is a protein that plays a significant role in cell growth, proliferation, and differentiation, and is involved in various physiological processes. nih.govnih.gov
Considerations for Nutritional Support
This compound has been investigated for its potential in the context of nutritional support, particularly in critically ill patients experiencing enteral feeding intolerance (EFI). firstwordpharma.comnih.gov EFI is a common condition in intensive care units (ICU) where impaired gastric emptying prevents adequate enteral nutrition delivery. firstwordpharma.com Critically ill patients are highly dependent on prescribed feedings to maintain their nutritional status, and EFI can lead to significant muscle mass loss. firstwordpharma.com
A Phase 2 study (PROMOTE trial) evaluated the efficacy and safety of this compound in critically ill patients with EFI. nih.gov The primary endpoint of this study, the daily average percentage of daily protein prescription received through enteral nutrition, was not different between the this compound and comparator groups. nih.gov
Exploratory Research in Other Metabolic Conditions
Exploratory research has considered the potential of ghrelin receptor agonists, including this compound, in other metabolic conditions. wikipedia.orgyoutube.comfrontiersin.orgacs.org Ghrelin is involved in several physiological processes, including the stimulation of food intake, gastric emptying, body energy balance, glucose homeostasis, reduction of insulin (B600854) secretion, and lipogenesis. frontiersin.orgacs.org This involvement has led to interest in GHSR-1a as a target for various disorders. acs.org
While some ghrelin mimetics have been assessed for conditions like cachexia and metabolic disorders, this compound's success in large-scale clinical studies for gastroparesis was limited, and it failed to demonstrate effectiveness in phase III POI trials. jpp.krakow.plfrontiersin.org However, the potential application of this compound in other indications better suited to its attributes has been suggested. nih.gov
Pharmacological Profile of Ulimorelin
Pharmacodynamics (PD)
Ulimorelin exerts its pharmacological effects primarily through activation of the GHSR-1a, which is found in both the central nervous system and peripherally, including in the GI tract. nih.govnih.gov Activation of this receptor mediates various GI functions, such as motility and gastric emptying. nih.gov
Concentration-Response Relationships in Gastrointestinal Motility
Studies have demonstrated that this compound induces a dose-dependent increase in gastric emptying. drugbank.com In rat models of postoperative ileus (POI), treatment levels as low as 30 µg/kg have been shown to be effective in stimulating GI transit. drugbank.com this compound significantly stimulates gastric emptying in naive rats with considerably greater potency than metoclopramide (B1676508), a commonly used prokinetic agent. drugbank.com
In healthy human adults, this compound at multiple doses ranging from 150 to 600 µg/kg every 8 hours resulted in statistically significant improvements in liquid gastric emptying from baseline. nih.govresearchgate.netpatsnap.com These improvements, measured as the percent change in time to 50% gastric emptying (∆t50), ranged from 23% to 46%. nih.govresearchgate.netpatsnap.com
While effective in stimulating gastric emptying, studies in humans have indicated that this compound lacks evidence of activity in the colon at the doses tested, suggesting the stomach as the predominant site of action in humans. nih.govresearchgate.netpatsnap.com
Time-Course of Action and Sustained Effects
This compound has demonstrated potent and sustained effects on gastric emptying. unimelb.edu.au In healthy adults receiving multiple doses of 150-600 µg/kg every 8 hours, the statistically significant improvements in gastric emptying were sustained through Day 6. nih.govresearchgate.netpatsnap.com
In a phase IIb study involving patients undergoing partial colectomy, this compound was found to shorten the time to first bowel movement at doses of 80-480 µg/kg, with the median time reduced by 10-22 hours compared to placebo. portico.org A significant number of patients treated with this compound achieved recovery by 72 hours post-surgery. portico.org
Impact on Endogenous Hormone Levels (e.g., IGF-1, Ghrelin)
This compound is a ghrelin receptor agonist. wikipedia.orgresearchgate.netdrugbank.comportico.orgdcchemicals.com While it acts on the ghrelin receptor, studies have investigated its impact on endogenous hormone levels. A single 30-minute intravenous infusion of this compound did not affect plasma levels of insulin-like growth factor I (IGF-I) or ghrelin up to 4 hours after the onset of infusion in healthy subjects. portico.org However, a 24-hour evaluation after higher doses (320 and 600 µg/kg) showed increased IGF-I plasma levels. portico.org
Unlike some related drugs, this compound has shown little or no effect on growth hormone (GH) release in rats. wikipedia.orgnih.gov However, in humans, like ghrelin and other ghrelin agonists, this compound does stimulate GH release with concomitant increases in IGF-1. wikipedia.org During a period up to 4 hours from the start of infusion, a significant, dose-dependent and temporary increase in plasma GH levels was observed, alongside a dose-dependent decrease in insulin (B600854) and increase in adrenaline. portico.org
Receptor Desensitization and Biased Agonism Considerations
This compound is considered to have a comparatively low propensity to cause receptor desensitization, which is a potential issue with ghrelin receptor agonists. portico.org The GHSR-1a receptor can undergo desensitization and internalization after activation. nih.govmdpi.com The high constitutive activity of GHSR-1a also serves as a desensitization mechanism. mdpi.com Inverse agonists have been shown to reduce this constitutive activity and potentially enhance ligand-mediated signaling. mdpi.com
The signaling pathways downstream of the GHSR-1a can involve Gαq/11, Gαi/o, and Gα12/13 signaling, followed by β-arrestin recruitment. mdpi.com While some ghrelin receptor ligands may exhibit biased agonism, preferentially activating certain pathways, further studies are needed to fully understand the role of functional selectivity, including for compounds like this compound. nih.govacs.org Some quinolone GHS-R1a ligands, for instance, were not able to induce β-arrestin recruitment and subsequent internalization and desensitization, suggesting they might be functionally selective agonists. acs.org
Pharmacokinetics (PK)
Pharmacokinetic studies of this compound have been conducted in both healthy subjects and patients. portico.orghra.nhs.uk
Absorption and Systemic Bioavailability
This compound has been administered intravenously in clinical studies. nih.govresearchgate.netpatsnap.comportico.orghra.nhs.uknih.govnih.govnih.govonderzoekmetmensen.nl Following intravenous infusion, maximal plasma levels increase with dose. portico.org Pharmacokinetic analyses have suggested that the free concentrations of this compound achieved in some trials may have been inadequate. nih.govresearchgate.netpatsnap.com
Preclinical studies in rats and monkeys have indicated that this compound is orally bioavailable, with approximately 24% bioavailability in both species. researchgate.netnih.gov
Table 1: Pharmacokinetic Parameters of this compound (Intravenous Infusion in Healthy Subjects)
| Parameter | Dose Range (µg/kg) | Mean Value Range | Based on Source |
| Cmax (ng/mL) | 20-600 | 497 - 8070 | portico.org |
| AUC0-∞ (h*ng/mL) | 20-600 | 4710 - 72,200 | portico.org |
| t1/2 (hours) | All doses studied | ~13 (independent of dose) | portico.org |
| Systemic Clearance (mL/h/kg) | Whole dose range | 5.1 - 10.6 | portico.org |
| Volume of Distribution (L/kg) | Whole dose range | 0.084 - 0.160 | portico.org |
Pharmacokinetics in healthy volunteers and gastroparesis patients have been reported as similar. portico.org There is an increased drug clearance at high plasma concentrations, which results in a lower tendency for drug accumulation after multiple dosing. portico.org
Tissue Distribution Characteristics
Research indicates that the ghrelin receptor (GHSR-1a), the target of this compound, is widely distributed in both the central nervous system (CNS) and peripheral tissues. In the CNS, high expression is observed in the hypothalamus and pituitary gland, with presence also noted in areas such as the rafe nuclei, hippocampus, ventral tegmental area, and substantia nigra pars compacta. nih.gov Peripherally, GHSR-1a is localized in organs including the spleen, pancreas, adrenal glands, and kidney. nih.gov Expression has also been found within the cardiovascular system. nih.gov
Studies in healthy volunteers have shown that this compound has a small volume of distribution, ranging from approximately 0.084 to 0.160 L/kg over a studied dose range. portico.org Another study reported a small volume of distribution of approximately 114 mL/kg (0.114 L/kg) following single doses in both healthy subjects and patients with gastroparesis. gutnliver.orgnih.govnih.gov The small volume of distribution suggests that this compound primarily remains within the vascular compartment and extracellular fluid, with limited distribution into tissues.
While the anti-constipation effect of this compound in rats might suggest some blood-brain barrier (BBB) penetration, it has been reported to have low brain penetration in rat studies. nih.gov
Metabolic Pathways and Elimination Routes
Detailed information regarding the specific metabolic pathways and primary elimination routes of this compound is not extensively documented in the available search results. Some sources indicate that metabolism and route of elimination are "Not Available" or "Not Specified". drugbank.com
However, pharmacokinetic analysis in healthy subjects revealed less than dose-proportional kinetics, which was likely attributed to concentration-dependent protein binding. portico.orgnih.gov this compound binding to human plasma proteins, primarily alpha-1-acid glycoprotein, was reported to be >=99% at concentrations between 5 and 15 µmol/L (2.7 and 8.1 µg/mL). nih.gov This high protein binding can influence the free concentration of the drug available for metabolism and elimination. nih.gov
An increased drug clearance at high plasma concentrations has been observed, suggesting a non-linear pharmacokinetic behavior potentially related to saturable binding or elimination processes. portico.org
Half-life and Systemic Clearance
This compound exhibits a relatively long half-life in humans. The mean half-life has been estimated to be approximately 13 hours, and this appears to be independent of the administered dose. portico.orggutnliver.orgnih.gov Another study reported a long half-life ranging from 10 to 20 hours, which was also concentration-independent in both healthy subjects and patients. nih.gov In contrast, the half-life in rats was reported to be significantly shorter, around 1.5 hours. nih.gov
The systemic clearance of this compound has been described as low. portico.org Average values in healthy subjects ranged from 5.1 to 10.6 mL/h/kg over the studied dose range. portico.org Another source reported a low clearance of approximately 7 mL/h/kg. nih.gov Systemic clearance has been noted to increase with increasing dose. nih.gov This trend towards increased clearance at higher dose levels contributes to a lower tendency for drug accumulation after multiple dosing. portico.orgnih.gov
The following table summarizes key pharmacokinetic parameters of this compound in humans:
| Parameter | Value (Humans) | Notes | Source(s) |
| Half-life (t½) | ~13 hours (10-20 hours) | Independent of dose/concentration | portico.orggutnliver.orgnih.govnih.gov |
| Systemic Clearance | Low (~7 mL/h/kg) | Increases with increasing dose | portico.orgnih.govnih.gov |
| Volume of Distribution | Small (~0.114 L/kg) | Range: 0.084-0.160 L/kg (single doses) | portico.orggutnliver.orgnih.govnih.gov |
Exposure-Response Modeling and Pharmacokinetic-Pharmacodynamic Correlations
Exposure-response modeling has been utilized to investigate the relationship between this compound exposure and its pharmacodynamic effects, particularly on gastrointestinal motility. Studies have measured plasma concentrations of both free and total this compound for pharmacokinetic and exposure-response modeling. unimelb.edu.aunih.gov
This compound acts as a ghrelin receptor agonist, and its pharmacodynamic effects are mediated through this interaction. nih.govwikipedia.org Pharmacodynamic analyses have suggested that this compound exhibits activity at the ghrelin receptor at doses as low as 40 µg/kg. portico.orgnih.gov
In healthy adults, this compound administered at doses of 150-600 µg/kg every 8 hours resulted in statistically significant, dose-dependent improvements in liquid gastric emptying. nih.govpatsnap.com These improvements, measured as the percent change in time to 50% gastric emptying (∆t50), ranged from 23% to 46% from baseline and were sustained through Day 6 of the study. nih.govpatsnap.com
However, studies evaluating the effects of this compound on colonic transit in humans, assessed by geometric mean center of colonic transit at 24 hours (GC24), did not observe significant effects. nih.govpatsnap.com This suggests that while this compound is a potent gastric prokinetic, it may lack significant activity in the human colon. nih.govpatsnap.com This regional difference in activity points to the stomach as the predominant site of action for ghrelin in humans. nih.govpatsnap.com
Pharmacokinetic analyses in studies evaluating this compound for postoperative ileus (POI) suggested that the free concentrations achieved and the dosing frequency may have been inadequate to produce a significant effect on colonic motility, despite demonstrating efficacy in accelerating gastric emptying. nih.govpatsnap.com This highlights the importance of achieving sufficient drug exposure at the target site for the desired pharmacodynamic effect. nih.gov
Exposure-response modeling has been used to correlate this compound free Cmax with the improvement in ∆t50 in healthy volunteers. researchgate.net This type of modeling helps to understand the relationship between the peak drug concentration and the magnitude of the pharmacodynamic response. catapult.org.uk
The relationship between drug concentration and pharmacological response is generally not proportional across all concentrations; often, the effect is greater at lower concentrations relative to the dose increase and reaches a maximum as receptors become saturated. mhmedical.com Understanding this exposure-response relationship is crucial for optimizing dosing strategies to achieve desired therapeutic outcomes. mhmedical.com
| Pharmacodynamic Effect | Observation | Source(s) |
| Gastric Emptying | Dose-dependent acceleration (23-46% improvement in ∆t50) | nih.govpatsnap.com |
| Colonic Transit | No significant effects observed (on GC24) | nih.govpatsnap.com |
| Ghrelin Receptor Activity | Activity observed at doses as low as 40 µg/kg | portico.orgnih.gov |
| Growth Hormone (GH) Levels | Significant, dose-dependent, temporary increase in plasma GH levels observed | portico.org |
| Insulin-like Growth Factor I (IGF-I) Levels | Increased IGF-I plasma levels observed at higher doses (320 and 600 µg/kg) over 24 hours | portico.org |
| Insulin Levels | Dose-dependent decrease observed | portico.org |
| Adrenaline Levels | Dose-dependent increase observed | portico.org |
Research Challenges and Limitations in Ulimorelin Development
Regional Differences in Drug Activity within the Gastrointestinal Tract
Research has indicated potential regional differences in ulimorelin's activity within the human gastrointestinal tract, which may have contributed to the challenges in its clinical development. Studies evaluating gastric emptying and colonic transit in humans have shown that this compound is a potent gastric prokinetic, significantly improving gastric emptying. nih.govpatsnap.comresearchgate.net However, these studies observed no significant effects on colonic transit. nih.govpatsnap.comresearchgate.net This suggests that while this compound effectively stimulates motility in the upper GI tract (stomach), its activity in the lower GI tract (colon) may be limited in humans. nih.govpatsnap.comresearchgate.net This regional specificity contrasts with some preclinical findings and underscores the importance of evaluating drug activity throughout the entire gastrointestinal system in human studies. nih.govpatsnap.comresearchgate.netunimelb.edu.au
Methodological Considerations in Clinical Trial Design
The design of clinical trials for this compound has presented methodological considerations that impacted the assessment of its efficacy. unimelb.edu.auppd.comscribd.comresearchgate.net
Endpoint Selection and Outcome Measures
The selection of appropriate endpoints and outcome measures in clinical trials is crucial for accurately evaluating a drug's effectiveness. memoinoncology.comclinilaunchresearch.in In the case of this compound, particularly in studies for POI, the primary efficacy endpoint in Phase 3 trials differed from that used in earlier Phase 2 studies. nih.govsec.gov For instance, a Phase 2 trial used time to recovery of GI function based on the first bowel movement as a primary endpoint, while Phase 3 trials used a composite endpoint (GI2) defined as the later of the time to first bowel movement and tolerance of solid food. sec.gov Although statistically significant improvement in GI2 was observed in the Phase 2 trial, this did not translate to positive results in the Phase 3 studies. nih.govsec.gov This highlights the sensitivity of trial outcomes to endpoint selection and the challenges in identifying measures that reliably capture clinically meaningful improvements across different trial phases and patient populations. memoinoncology.comclinilaunchresearch.infda.gov
Patient Population Selection and Heterogeneity
The selection and inherent heterogeneity of patient populations in clinical trials also pose challenges. mdpi.comppd.comresearchgate.netinfiuss.com Variability in patient characteristics, underlying disease severity, comorbidities, and concomitant medications can influence treatment response and trial outcomes. europa.euresearchgate.netinfiuss.com While efforts are made to define inclusion and exclusion criteria, the diverse nature of conditions like POI and gastroparesis means that patient populations are often not homogenous. europa.euresearchgate.netinfiuss.com This heterogeneity can make it difficult to demonstrate a consistent treatment effect across the entire study population and may necessitate the investigation of treatment effects in specific subgroups. europa.euinfiuss.com
Economic and Resource Challenges in Drug Development
Future Directions and Emerging Research Areas for Ulimorelin
Investigation of Novel Administration Strategies and Formulations
Future research directions for ulimorelin include exploring novel administration strategies and formulations. Pharmacokinetic analyses from previous studies suggested that the free concentrations of this compound achieved in POI trials and the dosing frequency may have been inadequate. nih.gov This highlights the potential need for optimized dosing regimens or alternative formulations to achieve sustained and effective drug levels at the target site. While this compound was administered intravenously in some studies, exploring other routes or formulations that could improve bioavailability and target engagement is an area for future investigation. cancer.govresearchgate.netsec.gov
Exploration of this compound in Other Gastrointestinal Motility Disorders
This compound has shown promotility effects in animal models of GI dysmotility and in patients with gastroparesis and those recovering from partial colectomy. nih.govportico.org Although it did not succeed in pivotal POI trials, the prokinetic activity observed in the upper and lower GI tract in rats suggests potential in other GI motility disorders. wikipedia.orgportico.org Research is ongoing to explore the utility of ghrelin receptor agonists, including this compound, in conditions such as chronic constipation (CC). jnmjournal.orgnih.gov Preclinical studies have indicated that this compound can cause dose-dependent increases in colorectal pressure waves and propulsive activity in rats. jnmjournal.orgmedchemexpress.com This suggests a potential role in lower GI motility disorders.
Advanced Mechanistic Studies and Signaling Pathway Elucidation
Further advanced mechanistic studies are crucial to fully understand how this compound exerts its effects and to potentially identify patient populations or conditions where it might be more effective. wikipedia.orgjnmjournal.orgmedchemexpress.comresearchgate.netamegroups.org
Role of Neuronal Pathways and Enteric Nervous System
The ghrelin receptor pathway mediates multiple GI functions, including motility and gastric emptying. cancer.govnih.gov Ghrelin receptors are expressed in the enteric nervous system (ENS), which plays a critical role in regulating GI motility. jnmjournal.orgamegroups.orggutnliver.org Studies have shown that ghrelin can act directly on ghrelin receptors in the ENS, and also signal via the vagus nerve in the upper GI tract and pelvic nerves in the colon. researchgate.netgutnliver.org Research into this compound's interaction with these neuronal pathways and its effects on enteric neurons is ongoing to better understand its prokinetic mechanism. wikipedia.orgjnmjournal.org
Biased Agonism and Receptor Conformation Studies
The concept of biased agonism at G protein-coupled receptors like the ghrelin receptor suggests that different ligands can preferentially activate distinct intracellular signaling pathways, leading to varied functional outcomes. nih.govresearchgate.netguidetopharmacology.org Research indicates that biased agonism has been demonstrated for the ghrelin receptor. nih.govguidetopharmacology.org Studies comparing this compound to other ghrelin agonists have shown differences in their effects on colorectal propulsion, suggesting potential biased signaling. nih.gov Future research may focus on elucidating the specific signaling pathways activated by this compound and how these relate to its observed effects on GI motility and other potential actions. researchgate.netmdpi.com Understanding the receptor conformations induced by this compound could provide insights for designing more targeted therapies. researchgate.netmdpi.com
Combination Therapies and Adjunctive Treatments
Exploring the potential for this compound in combination therapies or as an adjunctive treatment alongside existing medications is another avenue for future research. Given the multifactorial nature of many GI motility disorders, a combination approach targeting different pathways could offer enhanced therapeutic benefits. While specific studies on this compound combination therapies were not extensively detailed in the search results, the broader context of treating complex conditions like POI and gastroparesis suggests that such strategies are a relevant area for future investigation. jnmjournal.org
Identification of Predictive Biomarkers for Therapeutic Response and Non-Response
Identifying predictive biomarkers that can forecast a patient's likelihood of responding to this compound treatment is a critical area for future research. mercodia.com This is particularly relevant given the varied responses observed in clinical trials. wikipedia.orgresearchgate.net Predictive biomarkers can help in patient stratification, allowing for more targeted and personalized treatment approaches. mercodia.com Research in other areas, such as inflammatory bowel disease, highlights the complexity of identifying reliable predictive biomarkers, often requiring a combination of molecular markers and clinical characteristics. nih.gov Future studies on this compound could explore genetic, molecular, or physiological markers that correlate with treatment response, potentially improving patient outcomes and guiding clinical decision-making. revistagastroenterologiamexico.orgd-nb.info
Opportunities for Drug Repurposing or Novel Indications
The mechanism of action of this compound involves the activation of the ghrelin receptor (GHSR-1a), which is expressed throughout the gastrointestinal tract and in other tissues. ontosight.aijnmjournal.orgnih.govnih.gov Although ghrelin is predominantly known for its role in appetite stimulation and growth hormone release, ghrelin receptor agonists can exert effects on various physiological processes. nih.gov
Preclinical studies have indicated that this compound can stimulate both upper and lower gastrointestinal motility in rats. wikipedia.org More recently, research has spotlighted its potential in the treatment of constipation. jnmjournal.org Studies in anesthetized rats demonstrated that intravenous administration of this compound led to a dose-dependent increase in the numbers and amplitudes of phasic pressure waves in the colorectum. jnmjournal.orgmedchemexpress.com This effect on colorectal propulsive activity and expulsion of colonic contents was substantial and prolonged. medchemexpress.comresearchgate.net The observed responses were dependent on the activation of neuronal pathways, as they were blocked by a nicotinic receptor antagonist and a ghrelin receptor antagonist. jnmjournal.org Direct application of this compound to the lumbosacral spinal cord also increased propulsive activity more significantly than intravenous injections, suggesting a potential central mechanism in regulating lower GI transit. jnmjournal.orgresearchgate.net Despite these promising preclinical findings, clinical trials evaluating the effect of this compound in patients with constipation have not yet been reported. jnmjournal.org
Beyond gastrointestinal motility, the involvement of ghrelin receptors in other systems hints at potential novel applications for this compound. Ghrelin interacts with the reproductive, cardiovascular, and immune systems. jnmjournal.org this compound has been shown to cause vasorelaxation through competitive antagonist action at α1-adrenoceptors and a constrictor action not mediated via the ghrelin receptor in rodent arteries in vitro. medchemexpress.comcore.ac.uk While effects on blood pressure were not observed in human clinical trials focused on gastrointestinal motility, these vascular effects observed in preclinical models could warrant further investigation for potential cardiovascular applications. wikipedia.orgcore.ac.uk
Furthermore, ghrelin receptor agonists, including this compound, have been explored in the context of conditions involving altered energy balance and cachexia. jnmjournal.orgnih.govresearchgate.net While other ghrelin agonists like anamorelin (B1277382) have reached advanced clinical trials and approval for cancer cachexia, the role of this compound in this area appears to be less explored clinically compared to its motility indications. nih.govresearchgate.net However, given its mechanism as a ghrelin receptor agonist, further research could explore its potential in addressing aspects of cachexia or malnutrition, building on preclinical observations related to appetite regulation and energy homeostasis modulated by the ghrelin system. biospace.comnih.gov
The potential for repurposing this compound for indications like constipation or exploring its vascular effects highlights areas for future research, leveraging its known pharmacological profile as a ghrelin receptor agonist with observed effects beyond upper GI motility. jnmjournal.orgcore.ac.uk
Q & A
Q. What is the pharmacological mechanism of ulimorelin, and how does it influence gastrointestinal motility in experimental models?
this compound is a ghrelin receptor agonist (GHSR) that mimics endogenous ghrelin to stimulate gastrointestinal motility via vagal nerve activation and direct smooth muscle effects . Methodologically, its mechanism is validated through in vivo models (e.g., postoperative ileus in partial colectomy patients) measuring gastric emptying via paracetamol absorption tests and scintigraphy . Researchers should prioritize dose-response studies to isolate GHSR-specific effects from off-target actions, using knockout models or receptor antagonists as controls .
Q. What experimental models are most relevant for studying this compound’s efficacy in postoperative ileus (POI)?
The gold-standard model is the open partial colectomy with primary anastomosis in humans, which replicates POI pathophysiology and allows direct measurement of endpoints like time to first bowel movement . Rodent models (e.g., intestinal transit assays after laparotomy) are used for preliminary screening but lack clinical translatability due to species-specific ghrelin signaling . For translational studies, combine human trials with mechanistic assays (e.g., plasma ghrelin levels, gastric residual volume monitoring) .
Q. Which clinical endpoints are validated for assessing this compound’s prokinetic effects?
Primary endpoints include:
- % Daily Protein Prescription (DPP): Reflects feeding success in critically ill patients with enteral intolerance .
- Time to GI Recovery (GI2): Composite endpoint (first bowel movement + tolerance of solid food) in POI trials . Secondary endpoints: Gastric residual volume (GRV), incidence of vomiting, and paracetamol absorption kinetics . Validate endpoints using blinded adjudication committees to reduce bias .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on this compound’s efficacy versus metoclopramide in enteral feeding intolerance (EFI)?
The PROMOTE trial found no difference in DPP between this compound and metoclopramide but noted divergent safety profiles (e.g., lower atrial fibrillation with this compound) . To address contradictions:
- Conduct subgroup analyses stratified by risk factors (e.g., opioid use, age).
- Use covariate-adjusted Cox models to isolate drug effects from confounders like surgery type or analgesia .
- Design head-to-head trials with placebo arms to establish comparative effectiveness .
Q. What methodological refinements are needed to optimize this compound’s trial design for heterogeneous ICU populations?
- Adaptive Bayesian Randomization: Dynamically allocate patients to doses showing efficacy, as done in phase II trials to identify the optimal dose (480 µg/kg) .
- Standardized Feeding Protocols: Control for variables like enteral formula composition and feeding rate to isolate prokinetic effects .
- High-Sensitivity Safety Monitoring: Prioritize ECG for QT interval changes and biomarker panels (e.g., troponin) to detect cardiotoxicity masked in earlier studies .
Q. How do covariates like opioid use or surgery type modify this compound’s effect on GI recovery?
Multivariate analyses show opioid consumption prolongs GI recovery, but this compound’s efficacy remains significant after adjustment (HR = 1.48, p < 0.05) . Surgery type (e.g., right vs. left hemicolectomy) also influences outcomes; address this via stratified randomization or inclusion/exclusion criteria . Use parsimonious regression models to identify dominant covariates and refine inclusion criteria for future trials .
Q. What statistical approaches best handle this compound’s non-linear pharmacokinetic/pharmacodynamic (PK/PD) relationships?
- Population PK Modeling: Estimate inter-individual variability in drug clearance and volume of distribution using nonlinear mixed-effects models (e.g., NONMEM) .
- Exposure-Response Analysis: Link plasma concentrations to clinical endpoints (e.g., GRV reduction) to identify therapeutic thresholds .
- Time-to-Event Analysis: Apply Kaplan-Meier curves and Cox proportional hazards models for GI recovery endpoints, adjusting for censored data .
Methodological Guidance for Contradiction Analysis
Q. How should researchers investigate discrepancies in this compound’s safety profiles across trials?
- Meta-Regression: Pool data from phase II/III trials to identify trial-level factors (e.g., dosing regimen, patient comorbidities) associated with adverse events like nausea or arrhythmias .
- Pharmacovigilance Mining: Analyze FDA Adverse Event Reporting System (FAERS) data for post-marketing signals not detected in controlled trials .
- In vitro Cardiotoxicity Screens: Use human induced pluripotent stem cell-derived cardiomyocytes to assess this compound’s arrhythmogenic potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
